6-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Description
This compound is a complex organic molecule with a piperazine ring . Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been synthesized through a multi-step procedure .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molecular weight, number of hydrogen bond donors and acceptors, would likely be evaluated according to Lipinski’s rule of five .Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other anti-tubercular agents, potentially inhibiting essential biochemical processes within the mycobacterium tuberculosis h37ra .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis h37ra, leading to inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have shown promising anti-tubercular activity, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may lead to the inhibition of bacterial growth .
properties
IUPAC Name |
6-[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c27-21-7-6-17-14-20(15-18-8-9-26(21)23(17)18)32(29,30)25-12-10-24(11-13-25)22(28)16-31-19-4-2-1-3-5-19/h1-5,14-15H,6-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYMBZNALYMWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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